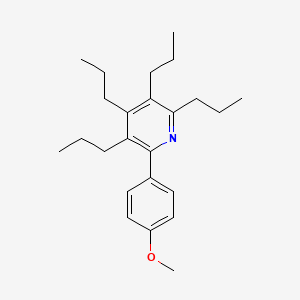
2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-methoxyphenyl group and four propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Cyclization: The alcohol undergoes cyclization with a suitable reagent to form the pyridine ring.
Alkylation: Finally, the pyridine ring is alkylated with propyl halides under basic conditions to introduce the propyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and efficiency. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyphenyl)-benzothiazole
Uniqueness
2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
440365-48-0 |
|---|---|
分子式 |
C24H35NO |
分子量 |
353.5 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3,4,5,6-tetrapropylpyridine |
InChI |
InChI=1S/C24H35NO/c1-6-10-20-21(11-7-2)23(13-9-4)25-24(22(20)12-8-3)18-14-16-19(26-5)17-15-18/h14-17H,6-13H2,1-5H3 |
InChIキー |
YGQQFUQLWFKXPZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=NC(=C1CCC)C2=CC=C(C=C2)OC)CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


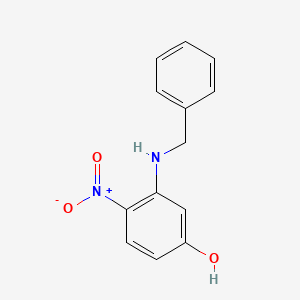
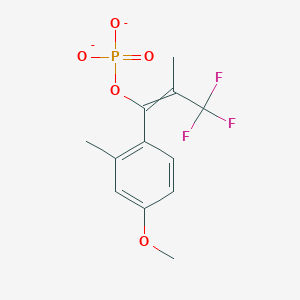
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
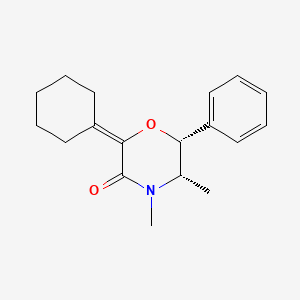
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

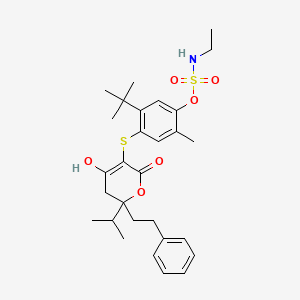
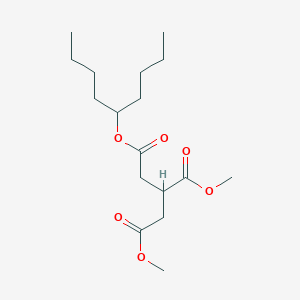
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
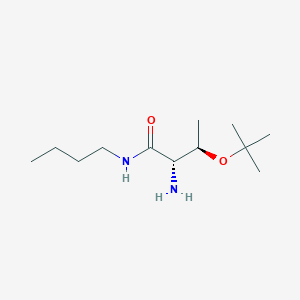

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
